molecular formula C13H16ClNO4 B2526810 3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248384-02-1

3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2526810
CAS RN: 2248384-02-1
M. Wt: 285.72
InChI Key: QPQDNDGYTJTXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CMPA, is a chemical compound with a molecular formula of C15H19ClN2O4. It is a white crystalline powder that is commonly used in scientific research applications. CMPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid and is structurally similar to other NSAIDs such as aspirin and ibuprofen.

Mechanism of Action

3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments is its specificity for COX enzymes. Unlike other NSAIDs such as aspirin and ibuprofen, which inhibit both COX-1 and COX-2 enzymes, this compound selectively inhibits COX-2 enzymes. This allows for the study of the specific role of COX-2 in inflammation and cancer. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another direction is the study of the role of COX-2 in various disease states such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the antioxidant properties of this compound may be further explored for their potential therapeutic applications.

Synthesis Methods

3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through a multi-step process starting from mefenamic acid. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected mefenamic acid with chloroacetyl chloride to form the chloroacetylated intermediate. The final step involves the reaction of the chloroacetylated intermediate with N-methyl-N-tert-butoxycarbonyl-glycine to form this compound.

Scientific Research Applications

3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been used in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and cancer.

properties

IUPAC Name

3-chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-7-5-8(11(16)17)6-9(14)10(7)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQDNDGYTJTXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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